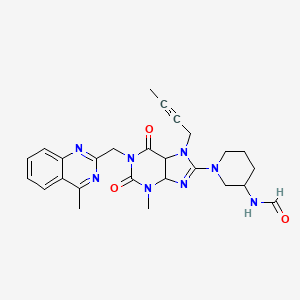

Linagliptin Impurity JX

Description

Significance of Pharmaceutical Impurity Studies in Modern Drug Development

The investigation of pharmaceutical impurities is a cornerstone of modern drug development, driven by the need to guarantee the quality and safety of medicinal products. rjpdft.com Impurities, even in trace amounts, can significantly impact a drug's safety profile by potentially causing toxicity, allergic reactions, or other adverse effects. aquigenbio.com Furthermore, the presence of impurities can affect the stability and potency of the active pharmaceutical ingredient (API), which could alter the drug's therapeutic outcome. aquigenbio.com

Impurity profiling, the process of identifying and quantifying impurities, is essential for several reasons: globalpharmatek.com

Patient Safety: Rigorous analysis and control of impurities mitigate health risks associated with potentially harmful substances. globalpharmatek.com

Regulatory Compliance: Regulatory bodies worldwide mandate comprehensive impurity data for drug approval, and failure to meet these requirements can lead to significant delays and financial repercussions. aquigenbio.com

Process Optimization: Understanding how and when impurities form allows for the optimization of manufacturing processes to minimize their presence. globalpharmatek.com

Stability and Shelf-Life: Identifying degradation products helps in establishing appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com

Analytical Method Validation: Impurity standards are crucial for validating the analytical methods used to detect and quantify them, ensuring accuracy and reliability. globalpharmatek.com

Regulatory Landscape and International Harmonization Guidelines for Impurities

To ensure a unified approach to the control of impurities, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines. ich.org These guidelines, adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a scientific and technical framework for the registration of pharmaceuticals. ich.orgresearchgate.net

Key ICH guidelines governing impurities in new drug substances include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities. It establishes thresholds that trigger the need for more detailed investigation. For instance, impurities found at levels of 0.10% or higher in drugs with a maximum daily dose of 2 grams or less generally require identification. nih.govjpionline.org

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline addresses the control of residual solvents, which are volatile chemicals used in the manufacturing process. aquigenbio.com Solvents are classified based on their potential risk to human health, and permissible limits are defined.

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline focuses on impurities that have the potential to damage DNA and provides a framework for their assessment and control to a level that is considered to be of negligible risk.

These harmonized guidelines ensure that safe, effective, and high-quality medicines are developed and registered efficiently across different regions. ich.org

Overview of Linagliptin (B1675411) Impurities and the Specific Research Focus on Impurity JX

Linagliptin is an active pharmaceutical ingredient used in the management of type 2 diabetes. veeprho.com It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the levels of incretin (B1656795) hormones, thereby stimulating insulin (B600854) release and reducing glucagon (B607659) levels. daicelpharmastandards.com The synthesis of Linagliptin is a multi-step process, and like any complex chemical synthesis, it can lead to the formation of various process-related impurities. nih.gov

Several impurities have been identified in Linagliptin, arising from raw materials, intermediates, or degradation. daicelpharmastandards.com These can include isomers, by-products, and degradation products formed under conditions such as acid or base hydrolysis, oxidation, heat, or light exposure. nih.gov For example, studies have shown that Linagliptin can degrade under acidic and oxidative conditions, leading to the formation of multiple degradation products. nih.gov

Within this context, the specific focus of research often turns to individual, and sometimes novel, impurities. "Linagliptin Impurity JX" represents one such compound that requires detailed investigation. While the "JX" designation may not be universally standardized and can vary between manufacturers or researchers, its study is crucial for a complete understanding of the Linagliptin impurity profile.

The table below provides details on this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2137744-33-1 |

Table 1: Chemical Identification of this compound chemicalbook.com

Research into a specific impurity like JX would typically involve its isolation, synthesis, and characterization using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. aquigenbio.comnih.gov This allows for the elucidation of its chemical structure and the development of a reference standard. This standard is then used to accurately quantify the impurity in batches of the Linagliptin drug substance, ensuring that its levels remain below the thresholds set by regulatory guidelines.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18,22-23H,8-9,12-15H2,1-3H3,(H,27,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEZEWALLKIPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137744-33-1 | |

| Record name | (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7- tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Formation Mechanisms for Linagliptin Impurity Jx

Investigation of Process-Related Formation Pathways

Process-related impurities are substances that are generated during the synthesis of the drug substance. nih.gov The manufacturing process of Linagliptin (B1675411), like any complex chemical synthesis, involves multiple steps and reagents, each presenting a potential pathway for impurity formation. nih.govresearchgate.net

Analysis of Synthetic Routes and Intermediate Reactions

The synthesis of Linagliptin involves several chemical transformations. One reported synthetic route involves the reaction of 8-bromo-7-(2-butynyl)-3-methylxanthine with (R)-3-tert-butoxyamidopiperidine. Another key step is the condensation of 2-(chloromethyl)-4-methylquinazoline (B46745) with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. nih.gov Incomplete reactions or side reactions at any of these stages can lead to the formation of impurities. For instance, incomplete aminolysis during the synthesis can result in by-products. nih.gov

Several process-related impurities of Linagliptin have been identified and characterized, arising from different synthetic pathways. nih.govresearchgate.net These impurities can include isomers, products of incomplete reactions, or by-products from the reaction of starting materials and intermediates with reagents or solvents. nih.gov For example, the use of certain solvents like tetrahydrofuran (B95107) (THF) in the presence of water can lead to hydrolysis of intermediates, forming new impurities. nih.gov

Role of Raw Materials, Reagents, and Catalysts in Impurity Generation

The purity of raw materials is crucial in preventing the formation of impurities. Starting materials with pre-existing impurities can carry them through the synthetic process or these impurities can react to form new undesired compounds. Reagents and catalysts used in the synthesis can also be a source of impurities. For example, the use of a base like potassium carbonate is common in the synthesis of Linagliptin. google.com Traces of alkaline impurities in reagents or reaction vessels can catalyze unintended side reactions. researchgate.net

One specific example is the formation of a Linagliptin urea (B33335) derivative, which was identified as a solution degradant. This impurity was found to be caused by the reaction of the API with hydrocyanic acid, a known impurity in HPLC-grade acetonitrile (B52724) used as a diluent, especially when sonication is used to dissolve the drug substance. researchgate.net

Influence of Process Parameters on Impurity JX Formation

Process parameters such as temperature, reaction time, and pH play a significant role in controlling the impurity profile of the final drug substance. asianpubs.org For instance, controlling the temperature during the aminolysis step is critical to prevent the formation of by-products. nih.gov Similarly, the duration of the reaction can influence the completeness of the reaction and the potential for side reactions. Deviations from optimized process parameters can lead to an increase in the levels of existing impurities or the formation of new ones.

Characterization of Degradation Pathways Under Forced Stress Conditions

Forced degradation studies are essential to understand the chemical stability of a drug substance and to identify potential degradation products that could form under various stress conditions. wjpr.net These studies involve subjecting the drug to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments. wjpr.netresearchgate.net

Acid-Catalyzed Hydrolysis Studies and Reaction Kinetics

Linagliptin has been shown to be susceptible to degradation under acidic conditions. nih.govresearchgate.net When subjected to acid hydrolysis, significant degradation can occur, leading to the formation of several degradation products. nih.govresearchgate.net One study reported that under acidic conditions (1M HCl), four degradation products were formed. researchgate.net Another investigation found that exposure to 0.1N HCl resulted in notable degradation. researchgate.net

The mechanism of acid-catalyzed degradation can involve the hydrolysis of various functional groups within the Linagliptin molecule. For example, the quinazoline (B50416) ring has been shown to undergo partial hydrolysis under acidic conditions. nih.gov Another identified acid-induced degradant is a Linagliptin dimer, which is proposed to form through an acid-catalyzed aza-enolization followed by a nucleophilic attack of the resulting Schiff base on another Linagliptin molecule. nih.gov

Acid-Catalyzed Degradation of Linagliptin

| Condition | Observed Degradation | Identified Degradants | Citation |

|---|---|---|---|

| 1M HCl | Significant | Four degradation products | researchgate.net |

| 0.1N HCl | Notable | Not specified | researchgate.net |

| Acidic conditions | Substantial | AD 1 (partial hydrolysis of quinazoline ring), AD 2 (Linagliptin dimer) | nih.gov |

Oxidative Stress Degradation Mechanisms

Linagliptin is also susceptible to degradation under oxidative stress. researchgate.net Exposure to oxidizing agents like hydrogen peroxide (H2O2) can lead to the formation of several degradation products. researchgate.netnih.gov One study reported the formation of four N-oxide derivatives of Linagliptin under oxidative conditions. Another study identified four oxidation-induced degradants, with one being a previously undescribed impurity proposed to result from the oxidation of the tertiary nitrogen in the pyridinium (B92312) ring. nih.gov A separate investigation using 3% H2O2 also confirmed the drug's sensitivity to oxidation. researchgate.net The formation of an adduct was also observed during oxidative stress testing. rasayanjournal.co.in

Oxidative Degradation of Linagliptin

| Condition | Observed Degradation | Identified Degradants | Citation |

|---|---|---|---|

| Oxidative conditions | Significant | Four types of N-oxides | |

| Oxidative conditions | Significant | OX 1 (oxidation of tertiary nitrogen in pyridinium ring), OX 2, OX 3, OX 4 | nih.gov |

| 3% H2O2 | Slight sensitivity | Not specified | researchgate.net |

| Oxidative stress | Not specified | Adduct formation | rasayanjournal.co.in |

Thermal and Other Hydrolytic Degradation Analyses

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve subjecting the API to stress conditions more severe than accelerated stability testing, including heat and hydrolysis across a range of pH values.

Recent research has thoroughly investigated the stability of linagliptin under such conditions. A comprehensive study published in 2024 subjected linagliptin to thermal stress at 60°C for 10 days. The results indicated that the molecule is highly stable, with only 0.05% degradation observed. While a single, minor impurity was formed, it was not identified as Impurity JX. nih.govnih.gov The same study also examined hydrolytic degradation. Under neutral conditions, linagliptin remained stable. In an alkaline solution (pH > 9.0) at 60°C for 10 days, a modest degradation of 2.56% was noted, leading to the formation of two primary degradation products, neither of which corresponded to the N-formyl structure of Impurity JX. nih.govnih.gov Conversely, linagliptin showed significant susceptibility to degradation under acidic and oxidative conditions, highlighting that these are the primary pathways for its degradation rather than thermal or simple hydrolytic stress. nih.govnih.gov

Another study focusing on impurity profiling specifically monitored for the "LNGN N formyl impurity" (Linagliptin Impurity JX) under various stress conditions, including thermal degradation at 120°C for 24 hours. The findings were clear that none of the specified impurities, including the N-formyl variant, were observed under these accelerated stress conditions. researchgate.net This suggests that Impurity JX is more likely a process-related impurity, originating from the synthetic route, rather than a degradant formed under thermal or hydrolytic stress.

The stability of linagliptin under thermal and photolytic conditions has been corroborated by multiple studies, which consistently report its lability to acid, base, and oxidative stress instead. nih.gov

The following table summarizes the findings from various forced degradation studies on linagliptin, highlighting its stability under thermal and select hydrolytic conditions.

Interactive Data Table: Summary of Linagliptin Forced Degradation Studies

| Stress Condition | Parameters | Degradation (%) | Major Degradation Products Identified | Reference |

|---|---|---|---|---|

| Thermal | 60°C for 10 days | 0.05% | One minor unspecified impurity | nih.govnih.gov |

| Thermal | 120°C for 24 hours | Not specified | N-Formyl Impurity (Impurity JX) was NOT detected | researchgate.net |

| Dry Heat | Not specified | Stable | Stable | nih.gov |

| Alkaline Hydrolysis | 60°C for 10 days | 2.56% | Two unspecified degradants (not Impurity JX) | nih.govnih.gov |

| Acid Hydrolysis | 60°C for 24 hours | 16.42% | AD 1 and AD 2 | nih.gov |

| Oxidative | Not specified | Significant Degradation | Multiple oxidative adducts | nih.govresearchgate.net |

Computational Prediction of Degradation Pathways and Impurity Propagation

The use of computational, or in silico, methods to predict the degradation pathways of pharmaceuticals is a growing field that can accelerate drug development and impurity analysis. These techniques can offer insights into the reactivity of different parts of a molecule and predict likely degradation products, potentially reducing the need for extensive experimental studies.

However, the application of these predictive models specifically to the thermal and hydrolytic degradation of linagliptin is not extensively documented in publicly available literature. While computational studies on linagliptin have been performed, they have generally focused on other areas. For instance, in silico molecular modeling has been used to investigate the biological activity of a known oxidative degradation product of linagliptin, with the goal of repositioning it for other therapeutic uses. tandfonline.comresearchgate.net This type of study is retrospective, analyzing a known degradant rather than predicting its formation ab initio.

Other computational research has involved Density Functional Theory (DFT) to study the non-covalent interactions of linagliptin with other molecules or has used molecular docking to understand its binding to its biological targets. bonviewpress.com While these studies provide valuable information about the molecule's properties, they are not designed to predict its degradation under stress conditions.

Plausible degradation pathways for linagliptin have been proposed based on the results of experimental forced degradation studies and subsequent structural elucidation of the products using techniques like LC-MS. mdpi.comresearchgate.net These pathways are typically constructed by applying known chemical principles to the experimental data, rather than being generated by predictive software. The lack of specific in silico studies predicting the formation of this compound or other degradants via hydrolysis or thermal stress suggests this remains an area for future research.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Characterization of Linagliptin Impurity Jx

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

There is no publicly available data regarding the use of High-Resolution Mass Spectrometry for the determination of the elemental composition of Linagliptin (B1675411) Impurity JX.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Information on the fragmentation pathways of Linagliptin Impurity JX through Tandem Mass Spectrometry is not available in the scientific literature.

LC-MS/MS and UPLC-TOF/MS Applications

There are no documented applications of LC-MS/MS or UPLC-TOF/MS for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Definitive structural assignment of this compound using NMR spectroscopy has not been reported in published studies.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR data for this compound are not available.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

There is no information regarding the use of two-dimensional NMR techniques for the structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

The functional group analysis of this compound by Infrared (IR) spectroscopy has not been described in the available literature.

Development and Validation of Chromatographic Analytical Methods for Linagliptin Impurity Jx Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of non-volatile impurities in pharmaceutical substances. academicstrive.comamazonaws.com These methods offer high resolution, sensitivity, and specificity, making them ideal for separating and quantifying Linagliptin (B1675411) Impurity JX from the main API and other related substances. academicstrive.commdpi.com The development of a suitable HPLC or UPLC method involves a systematic optimization of various chromatographic parameters to achieve the desired separation.

The choice of the stationary phase is a critical first step in method development, as it dictates the primary mode of interaction and separation. For the analysis of Linagliptin and its impurities, reversed-phase columns are commonly employed.

C18 and C8 Columns: Columns with octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) are the most widely used stationary phases for Linagliptin impurity profiling. academicstrive.comresearchgate.netresearchgate.netresearchgate.net These non-polar stationary phases separate compounds based on their hydrophobicity. A typical C18 column used for Linagliptin analysis has dimensions of 250 mm x 4.6 mm with a particle size of 5 µm. academicstrive.com Other reported methods have utilized columns with different dimensions, such as 150 mm x 4.6 mm or 100 mm x 4.6 mm, and smaller particle sizes for improved efficiency. researchgate.netresearchgate.netnih.govresearchgate.net The selection between C18 and C8 often depends on the specific hydrophobicity of the impurities. A C18 column provides greater retention for hydrophobic compounds, while a C8 column offers less retention and can be advantageous for analyzing more polar impurities or reducing run times. researchgate.netresearchgate.net

Chiral Phases: When dealing with enantiomeric impurities, chiral stationary phases are essential. For Linagliptin, which has a chiral center, methods have been developed using polysaccharide-based chiral stationary phases like amylose (B160209) tris(3,5-dimethylphenylcarbamate). nih.govresearchgate.netcosmosscholars.comscirp.org These phases are capable of discriminating between the R- and S-enantiomers of Linagliptin. nih.govcosmosscholars.comscirp.org For instance, a Chiralpak® IA-3 column has been successfully used for the enantio-separation of Linagliptin. nih.gov

The optimization process involves screening various columns to find the one that provides the best resolution, peak shape, and selectivity for Linagliptin Impurity JX relative to Linagliptin and other potential impurities.

The mobile phase composition, including the organic modifier, buffer type, and pH, plays a crucial role in achieving the desired separation.

Mobile Phase Composition: A typical mobile phase for reversed-phase HPLC analysis of Linagliptin impurities consists of an aqueous component (often a buffer) and an organic modifier like acetonitrile (B52724) or methanol. academicstrive.comasianpubs.org The choice of buffer and its pH can significantly impact the retention and peak shape of ionizable compounds like Linagliptin and its impurities. Phosphate (B84403) buffers are commonly used to maintain a consistent pH. asianpubs.org For example, a mobile phase might consist of a phosphate buffer at pH 3.7 as mobile phase A and a mixture of acetonitrile, methanol, and water as mobile phase B. asianpubs.org The ratio of the organic modifier to the aqueous phase is adjusted to control the elution strength and retention times of the analytes.

Gradient Elution: Gradient elution is frequently employed for separating complex mixtures of impurities with varying polarities. nih.govasianpubs.orgnih.gov This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. nih.govasianpubs.org This allows for the elution of both highly retained and less retained impurities within a reasonable timeframe while maintaining good resolution. A representative gradient program might start with a lower percentage of the organic phase to separate polar impurities and gradually increase the organic content to elute more hydrophobic impurities. nih.govasianpubs.org For example, a gradient could run from 25% to 80% of the organic mobile phase over a period of 45 minutes. asianpubs.org

The optimization of the mobile phase and gradient profile is an iterative process aimed at achieving baseline separation of all relevant peaks, including this compound.

The choice of detector depends on the properties of the analyte and the required sensitivity and specificity of the method.

UV/DAD Detectors: Ultraviolet (UV) and Diode Array Detectors (DAD) are the most common detectors used in HPLC for the analysis of chromophoric compounds like Linagliptin and its impurities. academicstrive.comresearchgate.netresearchgate.net The selection of the detection wavelength is critical for achieving optimal sensitivity. For Linagliptin and its related substances, wavelengths in the range of 225 nm to 299 nm have been reported to provide good response. nih.govresearchgate.netasianpubs.orgnih.gov A DAD offers the advantage of acquiring spectra across a range of wavelengths, which can help in peak identification and purity assessment. researchgate.netresearchgate.net

Mass Spectrometry (MS) Detectors: For structural elucidation of unknown impurities or for highly sensitive and specific quantification, coupling HPLC or UPLC with a mass spectrometer (LC-MS) is a powerful technique. researchgate.netmdpi.comnih.gov MS detectors provide information about the molecular weight and fragmentation pattern of the analytes, which is invaluable for identifying new or unexpected impurities. mdpi.comnih.gov Electrospray ionization (ESI) is a commonly used ionization source for LC-MS analysis of polar molecules like Linagliptin. mdpi.comnih.gov

The optimization of detector parameters, such as the specific wavelength for UV/DAD or the ionization and fragmentation settings for MS, is essential to maximize the signal-to-noise ratio and ensure accurate quantification of this compound.

Gas Chromatography (GC) for Volatile Impurities

While HPLC is the primary tool for non-volatile impurities, Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile impurities, such as residual solvents. researchgate.net In the context of Linagliptin, GC methods have been developed to quantify high-boiling point solvents like acetic acid and dimethyl sulfoxide. researchgate.net A GC method with a flame ionization detector (FID) and a suitable capillary column, such as one with a nitroterephthalic acid-modified polyethylene (B3416737) glycol stationary phase, can be employed for this purpose. researchgate.net The validation of such a method would ensure its suitability for routine quality control.

Strategies for Control and Mitigation of Linagliptin Impurity Jx

Process Chemistry Modifications for Impurity Minimization

Minimizing the formation of Linagliptin (B1675411) Impurity JX begins at the core of the manufacturing process: the chemical synthesis itself. By refining the reaction and purification steps, the level of this and other impurities can be significantly reduced, often to below the stringent limits required by regulatory authorities. nih.gov

The formation of process-related impurities is highly sensitive to the conditions under which a chemical reaction is performed. In the synthesis of linagliptin, several parameters can be adjusted to disfavor the creation of by-products like Impurity JX. For instance, studies on linagliptin synthesis have highlighted the importance of solvent choice, reaction temperature, and the type of base used. nih.govgoogle.com

Key parameters that are typically optimized include:

Solvent: The choice of solvent, such as N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), can influence reaction pathways and impurity profiles. google.com

Base: The selection of a base, for example, sodium carbonate versus diisopropylethylamine (DIPEA), can affect the reaction rate and the formation of specific impurities. nih.govgoogle.com

Temperature: Controlling the reaction temperature is crucial; deviations can lead to side reactions and increased impurity levels. Reactions are often conducted within a specific range, for example, 115-120°C, to ensure the desired product is formed with high purity. google.com

The following table illustrates how hypothetical optimization might impact the level of Impurity JX.

Table 1: Illustrative Impact of Reaction Condition Optimization on Impurity JX Level

| Parameter | Unoptimized Condition | Resulting Impurity JX Level | Optimized Condition | Resulting Impurity JX Level |

|---|---|---|---|---|

| Solvent | DMF | 0.45% | N-Methyl-2-pyrrolidone (NMP) | 0.15% |

| Base | Triethylamine | 0.50% | Sodium Carbonate | 0.20% |

| Temperature | 140°C | 0.65% | 115°C | 0.18% |

This table is illustrative and based on general principles of process optimization.

Even with optimized reaction conditions, trace amounts of impurities may persist. Therefore, robust purification strategies are essential to ensure the final API meets the required quality standards.

Recrystallization is a common and effective technique for purifying solid compounds. The process involves dissolving the crude linagliptin product, which contains Impurity JX, in a suitable solvent or solvent mixture and allowing the pure linagliptin to crystallize out, leaving the impurity behind in the solution. Studies have shown that recrystallization from solvents like toluene (B28343) can effectively reduce certain process-related impurities to within acceptable levels (e.g., below 0.1%). nih.gov Another approach involves forming a salt of linagliptin, such as linagliptin N-acetyl-L-glutamate, which can be crystallized to significantly reduce isomer impurities before being converted back to the pure linagliptin free base. patsnap.com

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique used when standard recrystallization is insufficient or for isolating specific impurities for characterization. lcms.cz This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. google.com For challenging separations, preparative HPLC can isolate the main compound from closely related impurities with high efficiency. lcms.czgoogle.com The collected fractions containing the purified linagliptin are then combined and the solvent is removed to yield the final high-purity product. google.com

Table 2: Comparison of Purification Techniques for Impurity JX Removal

| Technique | Starting Impurity Level | Final Impurity Level | Advantages |

|---|---|---|---|

| Recrystallization | 0.72% | < 0.10% | Scalable, cost-effective for bulk processing. nih.govpatsnap.com |

| Preparative Chromatography | 0.50% | < 0.05% | High resolution, effective for closely related impurities. lcms.czgoogle.com |

Data is illustrative, based on reported purification efficiencies for similar impurities.

Adherence to Good Manufacturing Practices (GMP) and Quality by Design (QbD) Principles

Controlling impurities like Linagliptin Impurity JX is fundamentally embedded in modern pharmaceutical quality systems. Adherence to Good Manufacturing Practices (GMP) ensures that manufacturing processes are clearly defined, validated, and controlled to meet product specifications consistently.

Furthermore, the implementation of Quality by Design (QbD) principles provides a systematic and science-based approach to development and manufacturing. QbD involves defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) of the drug substance, including the control of specific impurities. Through risk assessment, the process parameters and material attributes that could affect these CQAs are identified. This allows for the establishment of a "design space"—a multidimensional combination of process parameters that has been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of Impurity JX is consistently controlled and the final product meets its predefined quality standards.

Regulatory Compliance and Impurity Threshold Management

Pharmaceutical manufacturing is governed by stringent regulations from bodies like the International Council for Harmonisation (ICH). These guidelines provide a framework for the control, reporting, and qualification of impurities in new drug substances. nih.gov

The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances. ich.org These thresholds are based on the maximum daily dose of the API. Any impurity exceeding the identification threshold must have its structure determined. nih.gov

Table 3: ICH Q3A Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

Source: ICH Harmonised Tripartite Guideline Q3A(R2). ich.org

For linagliptin, which has a maximum daily dose well below 2 g/day , any impurity like Impurity JX found at a level of 0.10% or higher would generally require full structural identification. nih.govjpionline.org

A critical concern for pharmaceutical impurities is their potential to be mutagenic, as this can pose a carcinogenic risk to patients. europa.euajpaonline.com The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. ich.orgeuropa.eu

The process begins with a risk assessment. The structure of this compound would be analyzed for any structural alerts that are known to be associated with mutagenicity. bohrium.comnih.gov This is often done using computational (in silico) toxicology assessments. Based on the outcome of this assessment and any available experimental data, the impurity is assigned to one of five classes. veeprho.com

Table 4: ICH M7 Classification of Impurities

| Class | Description | Recommended Control Action |

|---|---|---|

| Class 1 | Known mutagenic carcinogens. | Control to a compound-specific acceptable limit. veeprho.com |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . veeprho.com |

| Class 3 | Impurities with a structural alert for mutagenicity, but with no mutagenicity data. | Control at or below the TTC. Requires an Ames test to confirm mutagenicity. veeprho.com |

| Class 4 | Impurities with a structural alert that is shared with the API or related compounds that have tested negative for mutagenicity. | Treat as a non-mutagenic impurity (control according to ICH Q3A/B). veeprho.com |

| Class 5 | Impurities with no structural alert for mutagenicity. | Treat as a non-mutagenic impurity (control according to ICH Q3A/B). veeprho.com |

Source: ICH M7 Guideline. europa.euveeprho.com

If this compound were determined to be a Class 2 or 3 impurity, it would need to be controlled at a much lower level than standard impurities, typically at or below the Threshold of Toxicological Concern (TTC), to ensure patient safety. veeprho.com This comprehensive, risk-based approach ensures that all potential impurities are rigorously evaluated and controlled to safeguard public health.

Emerging Research Perspectives and Analytical Advancements for Linagliptin Impurities

Applications of Artificial Intelligence and Machine Learning in Impurity Prediction

The proactive identification of potential impurities is a significant challenge in pharmaceutical development. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to predict the formation of impurities in chemical reactions, thereby accelerating process development and ensuring drug substance purity.

The application of AI in predicting drug response for type 2 diabetes is also an active area of research, with models being developed to forecast how patients will respond to various treatments. nih.gov This indicates a growing trend towards the use of predictive technologies in the pharmaceutical field, which is likely to extend to impurity prediction for specific drugs like Linagliptin (B1675411).

Table of AI/ML Approaches in Pharmaceutical Impurity Prediction

| AI/ML Technique | Application in Impurity Prediction | Potential Benefit for Linagliptin |

| Predictive Modeling | Analyzes chemical structures and reactions to predict the likelihood of impurity formation. nih.gov | Could forecast the formation of Impurity JX and other related substances under various synthetic conditions. |

| Data-Driven Risk Assessment | Uses historical manufacturing data to identify correlations between process variables and impurity generation. nih.gov | Can help in optimizing the Linagliptin synthesis process to minimize the formation of Impurity JX. |

| Inverse Structure Elucidation | Utilizes analytical data, such as mass spectrometry, to identify the structures of unknown impurities. nih.gov | Could aid in the rapid identification of novel or unexpected impurities in Linagliptin batches. |

Advanced Hyphenated Techniques for Comprehensive Impurity Profiling (General)

The accurate detection and characterization of impurities at trace levels require sophisticated analytical techniques. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for comprehensive impurity profiling.

Several advanced hyphenated techniques have been successfully employed for the analysis of Linagliptin and its impurities. These methods offer high sensitivity and specificity, which are crucial for resolving complex mixtures and providing detailed structural information.

Commonly Used Hyphenated Techniques in Pharmaceutical Impurity Analysis

| Technique | Description | Relevance to Linagliptin Impurity Profiling |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Has been used for the identification and characterization of key impurities in Linagliptin. tandfonline.com |

| UPLC-Q-TOF/MS | Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry offers rapid separation with high-resolution mass analysis, enabling accurate mass measurements and elemental composition determination. | Employed for the structural characterization of Linagliptin degradation products. mdpi.comresearchgate.net |

| LC-NMR | Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy provides detailed structural information of impurities online after separation. | A powerful tool for the unambiguous structure elucidation of complex molecules. |

| GC-MS | Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and semi-volatile impurities. | Can be used to identify residual solvents and other volatile impurities in the drug substance. |

Research has demonstrated the utility of these techniques in the context of Linagliptin. For example, a stability-indicating HPLC method was developed and validated for Linagliptin and its related substances, with LC-MS used to identify degradation products. mdpi.comrasayanjournal.co.in Another study detailed the use of UPLC-MS for the identification of Linagliptin impurities resulting from forced degradation studies. nih.gov The characterization of process-related impurities of Linagliptin has also been accomplished using a combination of HPLC, MS, HRMS, and NMR. mdpi.com These studies underscore the importance of hyphenated techniques in ensuring the quality of Linagliptin.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the primary identification and quantification of Linagliptin Impurity JX?

- Methodological Answer : Initial identification should employ high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection to assess purity and retention time alignment with reference standards . Confirmatory analysis via liquid chromatography-mass spectrometry (LC-MS) is critical for structural elucidation, particularly to differentiate isobaric impurities. For quantification, validated HPLC methods with ≤5% relative standard deviation (RSD) in triplicate runs are essential to meet ICH Q2(R1) guidelines .

Q. How can researchers synthesize this compound for use as a reference standard?

- Methodological Answer : Synthesis typically involves replicating the parent drug’s manufacturing pathway under stressed conditions (e.g., heat, light, or acidic/alkaline hydrolysis) to generate degradation products. Process-related impurities like JX may form during intermediate steps, such as incomplete coupling reactions or residual solvents. Purification via preparative HPLC with gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) is recommended, followed by lyophilization to obtain a stable reference material .

Q. What physicochemical properties of this compound are critical for stability studies?

- Methodological Answer : Key properties include solubility in aqueous and organic solvents (e.g., logP values), pKa (for ionization behavior), and hygroscopicity. Accelerated stability studies under ICH Q1A conditions (40°C/75% RH for 6 months) should monitor degradation kinetics using forced degradation protocols (e.g., oxidative stress with H2O2). Differential scanning calorimetry (DSC) can identify polymorphic transitions that affect impurity stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles observed between LC-MS and nuclear magnetic resonance (NMR) data?

- Methodological Answer : Discrepancies often arise from isomeric impurities or solvent artifacts. Use orthogonal techniques:

- Step 1 : Perform 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out structural ambiguities.

- Step 2 : Compare fragmentation patterns in LC-MS/MS with synthetic analogs to identify positional isomers.

- Step 3 : Validate using spiked recovery experiments in the parent drug matrix to assess interference .

Q. What strategies are effective for developing a stability-indicating method (SIM) for this compound in the presence of co-eluting degradants?

- Methodological Answer :

- Chromatographic Optimization : Use a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in gradient mode (5–95% over 25 min). Adjust flow rate (1.0 mL/min) and column temperature (40°C) to improve resolution.

- Forced Degradation : Expose Linagliptin to UV light (ICH Q1B), 0.1N HCl/NaOH, and 3% H2O2 to validate method specificity.

- Validation Parameters : Include linearity (R<sup>2</sup> ≥0.999), accuracy (98–102%), and robustness (deliberate variations in pH ±0.2, column temperature ±5°C) .

Q. How can researchers correlate the genotoxic potential of this compound with its structural features?

- Methodological Answer :

- In Silico Assessment : Use tools like DEREK Nexus or Leadscope to predict mutagenic alerts (e.g., aromatic amines, epoxides).

- In Vitro Testing : Conduct Ames tests (OECD 471) with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction).

- Structure-Activity Relationship (SAR) : Compare JX with ICH M7 Class 1–5 impurities to assign risk thresholds. For example, a nitro group in JX may require quantification below 1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.